3,4,5-Trichloroveratrole

Description

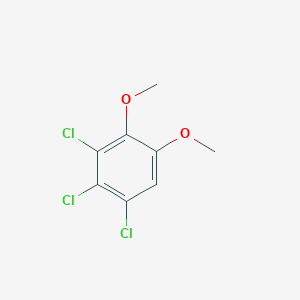

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNITLPENCJQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168343 | |

| Record name | Benzene, 1,2,3-trichloro-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-29-3 | |

| Record name | 3,4,5-Trichloroveratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-trichloro-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRICHLOROVERATROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SN98B8992 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4,5-Trichloroveratrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3,4,5-trichloroveratrole, a chlorinated aromatic ether. The synthesis involves a two-step process commencing with the electrophilic chlorination of guaiacol (B22219) to yield 3,4,5-trichloroguaiacol (B1221916), followed by the methylation of the resulting intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrammatic representations of the synthetic pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-step reaction sequence starting from guaiacol (2-methoxyphenol).

-

Chlorination of Guaiacol: The first step involves the electrophilic aromatic substitution of guaiacol with a suitable chlorinating agent to introduce three chlorine atoms onto the aromatic ring, forming 3,4,5-trichloroguaiacol.

-

Methylation of 3,4,5-Trichloroguaiacol: The hydroxyl group of 3,4,5-trichloroguaiacol is then methylated to yield the final product, this compound. This transformation is typically achieved via a Williamson ether synthesis.

The overall reaction scheme is presented below:

Caption: Overall synthesis pathway for this compound from guaiacol.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Trichloroguaiacol via Chlorination of Guaiacol

This protocol is based on established methods for the chlorination of phenolic compounds.[1] The direct chlorination of guaiacol often leads to a mixture of chlorinated products, necessitating careful control of reaction conditions and purification to isolate the desired 3,4,5-trichloro isomer.

Materials:

-

Guaiacol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Gas trap (for HCl and SO₂ neutralization)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Reactant Preparation: Dissolve guaiacol (1 equivalent) in anhydrous dichloromethane and add it to the reaction flask. Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Dissolve sulfuryl chloride (approximately 3.3 equivalents) in anhydrous dichloromethane and transfer it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred guaiacol solution over 1-2 hours, maintaining the temperature at 0 °C. The reaction is exothermic and evolves HCl and SO₂ gas.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

-

Work-up: Carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize acidic byproducts. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexane can be used to separate the desired 3,4,5-trichloroguaiacol from other isomers and byproducts.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of 3,4,5-trichloroguaiacol.

Step 2: Synthesis of this compound via Methylation of 3,4,5-Trichloroguaiacol

This protocol is based on the Williamson ether synthesis, a well-established method for preparing ethers.[2][3][4] Dimethyl sulfate is a common and effective methylating agent for this transformation.[5][6][7] A similar procedure has been successfully used for the partial methylation of 3,4,5-trichlorocatechol.

Materials:

-

3,4,5-Trichloroguaiacol

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trichloroguaiacol (1 equivalent) in a suitable solvent such as anhydrous acetone or DMF.

-

Base Addition: Add a strong base, such as powdered sodium hydroxide or potassium hydroxide (a slight excess, e.g., 1.2 equivalents), to the solution to deprotonate the phenolic hydroxyl group and form the corresponding alkoxide.

-

Methylating Agent Addition: To the stirred suspension, add dimethyl sulfate (a slight excess, e.g., 1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Trichloroveratrole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4,5-trichloroveratrole, a chlorinated aromatic compound of significant environmental interest. This compound is recognized as a biodegradation product resulting from the bacterial O-methylation of tri- and tetrachloroguaiacols.[1][2][3][4] These precursor compounds are notably formed during the bleaching processes of wood pulp in the paper manufacturing industry.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and environmental science, presenting key data, experimental methodologies, and relevant biochemical pathways to facilitate a deeper understanding of this compound.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its environmental fate, transport, and potential biological interactions.

| Property | Value | Source |

| IUPAC Name | 1,2,3-Trichloro-4,5-dimethoxybenzene | [1] |

| CAS Number | 16766-29-3 | [1][3][5] |

| Molecular Formula | C₈H₇Cl₃O₂ | [1][3] |

| Molecular Weight | 241.499 g/mol | [1] |

| Boiling Point | 290.1 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 112.0 ± 26.0 °C | [1] |

| Melting Point | Not Available | [1] |

Formation Pathway and Environmental Significance

This compound is not typically synthesized for direct commercial purposes but is rather a byproduct of industrial processes and subsequent environmental biotransformation. Its primary origin is linked to the paper and pulp industry. The bleaching of wood pulp with chlorine-containing agents generates chlorinated phenols, specifically tri- and tetrachloroguaiacols. In the environment, certain bacteria metabolize these compounds through O-methylation, leading to the formation of the more stable and persistent this compound.

References

An In-depth Technical Guide to 3,4,5-Trichloroveratrole (CAS Number: 16766-29-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Trichloroveratrole (1,2,3-trichloro-4,5-dimethoxybenzene), a chlorinated aromatic compound of environmental significance. The document consolidates available physicochemical data, outlines its primary formation pathway as a microbial metabolite, and presents detailed, albeit analogous, experimental protocols for its analysis. Due to a lack of specific published data for this compound, this guide also discusses plausible synthetic routes and highlights the current gaps in toxicological and biological activity data, thereby identifying areas for future research.

Introduction

This compound is a chlorinated derivative of veratrole (1,2-dimethoxybenzene). It is not a commercially synthesized product but rather emerges in the environment as a persistent metabolite. Its primary origin is linked to the pulp and paper industry, where it is formed through the bacterial O-methylation of tri- and tetrachloroguaiacols[1][2]. These precursor compounds are byproducts of the chlorine bleaching of wood pulp[1][2]. The presence of the hydrophobic chlorine atoms and the relatively stable dimethoxybenzene structure suggests that this compound may exhibit environmental persistence and bioaccumulation potential, making its study relevant for environmental scientists and toxicologists[3]. This guide aims to collate the known information about this compound and provide a technical resource for its identification, synthesis, and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its environmental fate, designing analytical methods, and understanding its potential for biological interaction.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16766-29-3 |

| Molecular Formula | C₈H₇Cl₃O₂ |

| Molecular Weight | 241.50 g/mol |

| Appearance | Solid (form not specified) |

| Melting Point | 66 °C |

| Boiling Point | 290.1 ± 35.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 112.0 ± 26.0 °C |

| LogP (Octanol/Water Partition Coefficient) | 4.33 |

| Water Solubility | Poorly soluble[3] |

| Solubility in Organic Solvents | Soluble in hexane, toluene, and chloroform[3] |

Environmental Formation

This compound is primarily of environmental concern due to its formation as a stable metabolite from industrial pollutants. The principal pathway involves the microbial O-methylation of chlorinated guaiacols, which are generated during the chlorine bleaching of wood pulp.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential two-step synthesis would involve the chlorination of a suitable catechol precursor followed by methylation. A more direct, though likely less selective, approach could be the direct chlorination of veratrole. A plausible laboratory synthesis is the methylation of 3,4,5-trichlorocatechol (B154951).

Experimental Protocol (Hypothetical): Methylation of 3,4,5-Trichlorocatechol

-

Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trichlorocatechol (1 equivalent) in a suitable solvent such as acetone.

-

Addition of Base: Add an excess of a mild base, such as anhydrous potassium carbonate (K₂CO₃, >2 equivalents), to the solution.

-

Addition of Methylating Agent: While stirring, add a methylating agent like dimethyl sulfate or methyl iodide (>2 equivalents) dropwise to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure this compound.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods (NMR, MS, IR).

Analytical Methodologies

Detailed analytical protocols for this compound are not widely published. However, methodologies for the closely related and more polar compound, 3,4,5-trichlorocatechol, are available and can be adapted. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of semi-volatile compounds like this compound. Due to its polarity, derivatization may be necessary for the analysis of its precursor, 3,4,5-trichlorocatechol, to improve volatility and chromatographic peak shape. For this compound, direct injection may be feasible.

Experimental Protocol: GC-MS Analysis of Chlorinated Aromatic Compounds in Water (Adapted for this compound)

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Acidify the water sample (e.g., 1 L) to pH < 2.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the analyte with a suitable organic solvent (e.g., dichloromethane).

-

-

Sample Concentration:

-

Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

GC-MS Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode.

-

Temperature Program: Optimized gradient to ensure separation (e.g., initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min).

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC with UV detection is a suitable alternative for the analysis of this compound, particularly for samples with higher concentrations.

Experimental Protocol: HPLC-UV Analysis (Adapted for this compound)

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

For complex matrices, a solid-phase extraction cleanup similar to the GC-MS method may be necessary.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

HPLC System: Agilent 1260 Infinity II LC or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (to be determined empirically, likely in the range of 210-230 nm).

-

Toxicological and Biological Activity

There is a significant lack of publicly available data on the toxicological properties and biological activity of this compound. No studies detailing its acute or chronic toxicity, carcinogenicity, or effects on specific biological pathways were identified.

For context, the closely related compound 3,4,5-trichlorocatechol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects[4]. Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions as a potentially toxic substance.

The biological activity of chlorinated compounds is highly structure-dependent. The introduction of chlorine atoms can significantly modulate the biological activity of a parent molecule, in some cases enhancing it and in others diminishing it[5]. Without experimental data, the specific biological effects of this compound remain unknown.

Spectroscopic Data

No experimentally obtained NMR, IR, or full mass spectra for this compound were found in the public domain. For the purpose of identification, researchers would need to acquire these spectra on a purified standard. The expected fragmentation in mass spectrometry would likely involve the loss of methyl groups and chlorine atoms. The proton NMR spectrum would be expected to show a singlet for the aromatic proton and singlets for the two methoxy (B1213986) groups. The carbon NMR would show distinct signals for the aromatic carbons and the methoxy carbons.

Conclusion and Future Directions

This compound is an environmentally relevant compound formed from industrial precursors. While its physicochemical properties are reasonably well-documented, there are significant knowledge gaps concerning its synthesis, toxicology, and biological effects. The analytical methods presented, adapted from a closely related compound, provide a strong starting point for its detection and quantification.

Future research should focus on:

-

Developing and publishing a validated synthetic protocol to ensure the availability of a pure analytical standard.

-

Conducting comprehensive toxicological studies to determine its acute and chronic effects, as well as its potential for carcinogenicity and endocrine disruption.

-

Investigating its biological activity to understand its mechanism of action and potential effects on cellular signaling pathways.

-

Acquiring and publishing a complete set of spectroscopic data (NMR, IR, MS) to aid in its unequivocal identification.

Addressing these research areas will provide a more complete understanding of the environmental and health risks associated with this compound.

References

Microbial Degradation of 3,4,5-Trichloroveratrole: A Technical Guide

An In-depth Examination of the Microbial Biotransformation of a Persistent Environmental Contaminant

Abstract

3,4,5-Trichloroveratrole (3,4,5-TCV) is a chlorinated aromatic compound that emerges in the environment primarily as a microbial methylation product of 3,4,5-trichloroguaiacol, a substance originating from the chlorine bleaching of wood pulp. As a persistent organic pollutant, understanding its fate and degradation is crucial for environmental risk assessment and the development of bioremediation strategies. This technical guide provides a comprehensive overview of the microbial degradation of this compound, with a focus on the anaerobic biotransformation pathways, the microorganisms involved, and the key enzymatic reactions. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of the degradation pathways to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction

Chlorinated organic compounds are a significant class of environmental pollutants due to their widespread industrial use and their persistence in various environmental matrices. This compound is a notable example, often found in the effluents of pulp and paper mills. Its formation is a result of the bacterial O-methylation of tri- and tetrachloroguaiacols, which are themselves byproducts of the chlorine bleaching process.[1][2][3][4] The lipophilic nature of 3,4,5-TCV contributes to its potential for bioaccumulation, posing risks to aquatic ecosystems. Therefore, elucidating the mechanisms of its microbial degradation is of significant scientific and environmental interest.

This guide focuses on the microbial processes that lead to the breakdown of this compound, primarily under anaerobic conditions, as this has been the main focus of the available research.

Anaerobic Degradation Pathway of this compound

The primary mechanism for the microbial degradation of this compound under anaerobic conditions is a sequential process involving O-demethylation followed by reductive dechlorination.[1] This pathway effectively transforms the more recalcitrant chlorinated veratrole into less chlorinated and more biodegradable intermediates.

The key steps in the anaerobic degradation pathway are:

-

First O-demethylation: The process is initiated by the removal of one of the methyl groups from the veratrole structure, converting this compound into 3,4,5-Trichloroguaiacol.

-

Second O-demethylation: The resulting 3,4,5-Trichloroguaiacol undergoes a second demethylation to form 3,4,5-Trichlorocatechol.[1]

-

Reductive Dechlorination: The 3,4,5-Trichlorocatechol is then subject to reductive dechlorination, where a chlorine atom is removed from the aromatic ring to yield 3,5-Dichlorocatechol.[1]

This sequence of reactions is critical for the detoxification of the compound, as it reduces the number of halogen substituents, which are often responsible for the toxicity and persistence of such molecules.

Signaling Pathway Diagram

Caption: Anaerobic degradation pathway of this compound.

Microorganisms and Enzymes

The anaerobic degradation of this compound is carried out by metabolically stable consortia of anaerobic bacteria.[1] These consortia are typically enriched from sediment samples. While specific species responsible for the complete degradation pathway have not been fully elucidated, the process relies on the synergistic action of different bacterial populations within the consortium.

The key enzymatic activities involved are:

-

O-demethylases: These enzymes are responsible for cleaving the ether bonds of the methoxy (B1213986) groups on the aromatic ring.

-

Reductive dehalogenases: These enzymes catalyze the removal of chlorine atoms from the aromatic ring, a crucial step in the detoxification process.

Quantitative Data

Quantitative data on the microbial degradation of this compound is limited. However, studies have provided some insights into the relative rates of transformation. The rate of mono-de-O-methylation of this compound is reported to be comparable to that of tetrachloroveratrole (B1614509) and 3,4,5-trichloroguaiacol.[1]

| Compound | Transformation | Relative Rate | Reference |

| This compound | Mono-de-O-methylation | ~ | [1] |

| Tetrachloroveratrole | Mono-de-O-methylation | ~ | [1] |

| 3,4,5-Trichloroguaiacol | Mono-de-O-methylation | ~ | [1] |

| 4,5,6-Trichloroguaiacol | Mono-de-O-methylation | > | [1] |

| Tetrachloroguaiacol | Mono-de-O-methylation | < | [1] |

Table 1: Relative rates of mono-de-O-methylation of selected chlorinated compounds by anaerobic bacterial consortia.

Experimental Protocols

The study of the microbial degradation of this compound typically involves the use of anaerobic bacterial consortia enriched from environmental samples. A general experimental workflow is outlined below.

Enrichment and Cultivation of Anaerobic Consortia

-

Sample Collection: Collect sediment samples from environments likely to contain anaerobic microorganisms, such as river or lake sediments.

-

Enrichment: In an anaerobic chamber, inoculate a mineral medium with the sediment sample. The medium should contain a suitable growth substrate (e.g., 3,4,5-trimethoxybenzoate) and be supplemented with this compound as a cosubstrate.

-

Incubation: Incubate the cultures under strict anaerobic conditions in the dark at a controlled temperature (e.g., 30°C).

-

Subculturing: Periodically transfer an aliquot of the culture to fresh medium to maintain a stable and active consortium.

Degradation Experiments

-

Experimental Setup: Use growing cultures of the stable anaerobic consortium.

-

Substrate Addition: Introduce this compound and other cosubstrates to the cultures.

-

Sampling: At regular intervals, withdraw samples from the cultures for analysis.

-

Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow Diagram

Caption: General experimental workflow for studying anaerobic degradation.

Aerobic Degradation

Currently, there is a notable lack of specific information in the scientific literature regarding the aerobic microbial degradation of this compound. While aerobic degradation pathways have been elucidated for other chlorinated aromatic compounds, such as trichlorophenols, the specific microorganisms and enzymatic mechanisms for the aerobic breakdown of 3,4,5-TCV remain an area for future research.

Conclusion

The microbial degradation of this compound, a persistent environmental pollutant, proceeds primarily through an anaerobic pathway involving sequential O-demethylation and reductive dechlorination. This process is carried out by complex anaerobic bacterial consortia. While the general pathway has been outlined, further research is needed to identify the specific microorganisms and enzymes responsible for these transformations, to quantify the degradation kinetics under various environmental conditions, and to investigate potential aerobic degradation pathways. A deeper understanding of these processes is essential for developing effective bioremediation strategies for environments contaminated with this and other related chlorinated aromatic compounds.

References

- 1. Transformations of chloroguaiacols, chloroveratroles, and chlorocatechols by stable consortia of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Bacterial methylation of chlorinated phenols and guaiacols: formation of veratroles from guaiacols and high-molecular-weight chlorinated lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial Methylation of Chlorinated Phenols and Guaiacols: Formation of Veratroles from Guaiacols and High-Molecular-Weight Chlorinated Lignin - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate of 3,4,5-Trichloroveratrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4,5-Trichloroveratrole is an environmental contaminant primarily originating from the bacterial O-methylation of tri- and tetrachloroguaiacols, which are byproducts of the pulp and paper bleaching process.[1][2] This technical guide provides a comprehensive overview of the current understanding of the environmental fate of this compound, including its physicochemical properties, and potential for bioaccumulation and biodegradation. Due to a lack of direct experimental data for this compound in some areas, this guide extrapolates information from structurally similar compounds and outlines recommended experimental protocols based on established international guidelines for a thorough environmental risk assessment.

Physicochemical Properties and Bioaccumulation Potential

A summary of the known physicochemical properties of this compound is presented in Table 1. The octanol-water partition coefficient (log Kow) of 4.33 suggests a high potential for bioaccumulation in organisms.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H7Cl3O2 | [1] |

| Molecular Weight | 241.5 g/mol | |

| CAS Number | 16766-29-3 | [1] |

| Log Kow | 4.33 | [1] |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Henry's Law Constant | Data not available |

The bioconcentration potential is further supported by experimental data in zebrafish (Danio rerio), as detailed in Table 2.

Table 2: Bioaccumulation and Ecotoxicity of this compound

| Parameter | Organism | Value | Reference |

| Log Bioconcentration Factor (BCF) | Zebrafish (Danio rerio) | 3.5 (total wet weight) | |

| Threshold Toxic Concentration (Embryos and Larvae) | Zebrafish (Danio rerio) | 450 µg/L |

Environmental Persistence and Degradation Pathways

Biodegradation

Microbial degradation is anticipated to be the principal mechanism for the breakdown of this compound in the environment.

-

Aerobic Degradation: Under aerobic conditions, the initial step is likely the O-demethylation of the methoxy (B1213986) groups to form 3,4,5-trichlorocatechol. This transformation is a common metabolic pathway for veratrole compounds. The resulting catechol can then undergo ring cleavage by dioxygenase enzymes, leading to further degradation.

-

Anaerobic Degradation: In anaerobic environments, such as deep sediments, reductive dechlorination may occur prior to or in concert with O-demethylation. This process involves the sequential removal of chlorine atoms from the aromatic ring, leading to less chlorinated and generally less toxic intermediates.

-

Role of White-Rot Fungi: Ligninolytic fungi, such as white-rot fungi, possess powerful extracellular enzymes (e.g., laccases, peroxidases) that have been shown to degrade a wide range of persistent organic pollutants, including chlorinated aromatic compounds.[3][4][5] It is plausible that these fungi can contribute to the degradation of this compound.[3][5]

A proposed microbial degradation pathway for this compound is illustrated in the following diagram.

Photodegradation

Photodegradation in sunlit surface waters may contribute to the transformation of this compound. The absorption of UV radiation can lead to the cleavage of carbon-chlorine bonds, initiating degradation. However, the significance of this pathway is dependent on factors such as water clarity, depth, and the presence of photosensitizing substances. Quantitative data on the photodegradation quantum yield for this specific compound are not available.

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of this compound are not available in the published literature. Therefore, this section provides recommended protocols adapted from the OECD Guidelines for the Testing of Chemicals, which represent internationally accepted methods for evaluating the environmental fate and behavior of chemicals.[6][7][8][9]

The following diagram illustrates a general experimental workflow for assessing the environmental fate of this compound.

Protocol for Aerobic and Anaerobic Transformation in Soil and Aquatic Sediment Systems (Adapted from OECD 307 & 308)

Objective: To determine the rate and route of degradation of this compound in soil and sediment under aerobic and anaerobic conditions.

Materials:

-

This compound (analytical grade)

-

Radiolabeled 14C-3,4,5-Trichloroveratrole (optional, for metabolite tracking)

-

Representative soil and sediment samples

-

Microcosm vessels (e.g., glass flasks with gas-tight seals)

-

Analytical instrumentation (GC-MS or HPLC-MS/MS)

Procedure:

-

Sample Collection and Characterization: Collect soil and sediment from unpolluted sites. Characterize the samples for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Microcosm Setup: Prepare microcosms by adding a known amount of soil or sediment and overlying water to the vessels.

-

Spiking: Add a known concentration of this compound to the microcosms. For metabolite identification, a parallel set with the radiolabeled compound can be prepared.

-

Incubation:

-

Aerobic: Incubate microcosms in the dark at a constant temperature (e.g., 20-25°C) with continuous gentle shaking or stirring to ensure aerobic conditions. The vessels should allow for air exchange.

-

Anaerobic: Purge the microcosms with an inert gas (e.g., nitrogen or argon) to establish anaerobic conditions. Seal the vessels and incubate in the dark at a constant temperature.

-

-

Sampling: At predetermined time intervals, sacrifice replicate microcosms.

-

Extraction: Extract this compound and its potential degradation products from the soil/sediment and water phases using an appropriate solvent (e.g., acetone (B3395972), hexane).

-

Analysis: Quantify the concentration of the parent compound and identify metabolites using GC-MS or HPLC-MS/MS. If radiolabeled material is used, liquid scintillation counting can be used to determine the distribution of radioactivity.

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound in each matrix.

Protocol for Bioconcentration in Fish (Adapted from OECD 305)

Objective: To determine the bioconcentration factor (BCF) of this compound in a suitable fish species (e.g., zebrafish, Danio rerio).

Materials:

-

This compound (analytical grade)

-

Test fish species

-

Flow-through or static-renewal exposure system

-

Analytical instrumentation (GC-MS or HPLC-MS/MS)

Procedure:

-

Acclimation: Acclimate the test fish to the experimental conditions (temperature, water quality) for at least one week.

-

Exposure Phase: Expose the fish to a constant, sublethal concentration of this compound in the test water. Maintain a control group in clean water.

-

Sampling (Exposure Phase): At selected time points, sample a subset of fish and water from the exposure and control tanks.

-

Depuration Phase: After a predetermined exposure period (e.g., 28 days or until steady-state is reached), transfer the remaining fish to clean water.

-

Sampling (Depuration Phase): Sample fish and water at various time points during the depuration phase.

-

Analysis: Homogenize the fish tissue and extract this compound. Analyze the concentration in fish tissue and water samples.

-

Data Analysis: Calculate the BCF as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. The uptake and depuration rate constants can also be determined.

Analytical Methodology

The accurate quantification of this compound in environmental matrices is crucial for fate and transport studies. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for its analysis.

Sample Preparation and Extraction

-

Water Samples: Solid-phase extraction (SPE) using a C18 cartridge is a common method for extracting this compound from water.

-

Soil and Sediment Samples: Pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable organic solvent (e.g., a mixture of acetone and hexane) can be used.

GC-MS Analysis

-

Derivatization: Although not always necessary for veratroles, derivatization (e.g., acetylation) can improve the chromatographic properties of potential demethylated metabolites.

-

Chromatographic Separation: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for separation.

-

Detection: Mass spectrometry in selected ion monitoring (SIM) mode provides high sensitivity and selectivity for quantification.

The following diagram outlines the analytical workflow for determining this compound in environmental samples.

References

- 1. This compound | CAS#:16766-29-3 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Biologically active secondary metabolites from white-rot fungi [frontiersin.org]

- 5. Transformation of 2,4,6-trichlorophenol by the white rot fungi Panus tigrinus and Coriolus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

3,4,5-Trichloroveratrole: A Biodegradation Product of Industrial Pollutants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trichloroveratrole is a chlorinated aromatic compound that has been identified as a microbial transformation product of significant environmental pollutants, primarily originating from the pulp and paper industry and the degradation of broad-spectrum biocides. This technical guide provides a comprehensive overview of the formation, microbial mediators, and analytical methodologies related to this compound. It is intended to serve as a resource for researchers and professionals involved in environmental science, microbiology, and drug development, offering insights into the biodegradation pathways of chlorinated organic compounds.

Introduction

This compound (3,4,5-TCV) is not a commercially produced chemical but rather a metabolic byproduct of microbial activity on anthropogenic chlorinated compounds. Its presence in the environment is an indicator of the biotransformation of precursors such as pentachlorophenol (B1679276) (PCP) and chlorinated lignins discharged from pulp and paper mills. The formation of 3,4,5-TCV involves the O-methylation of its immediate precursor, 3,4,5-trichloroguaiacol (B1221916) (3,4,5-TCG), a process carried out by various soil and aquatic bacteria. Understanding the pathways leading to the formation of this and similar veratroles is crucial for assessing the environmental fate of chlorinated pollutants and for developing effective bioremediation strategies.

Formation Pathways of this compound

The generation of this compound in the environment is a multi-step process initiated by the breakdown of larger, more complex chlorinated molecules. The two primary pathways leading to its formation are the degradation of pentachlorophenol and the breakdown of chlorinated lignin (B12514952) from pulp mill effluents.

Biodegradation of Pentachlorophenol (PCP)

Pentachlorophenol, a widely used wood preservative and biocide, can be microbially degraded under both aerobic and anaerobic conditions. One of the degradation pathways involves the sequential removal of chlorine atoms, leading to the formation of various lesser-chlorinated phenols. Under certain conditions, this degradation can lead to the formation of 3,4,5-trichlorophenol, a direct precursor to 3,4,5-trichloroguaiacol.

Degradation of Chlorinated Lignin

The chlorine bleaching process in pulp and paper mills results in the formation of a complex mixture of chlorinated organic compounds, including chlorinated lignins. Microbial degradation of these high-molecular-weight compounds can release smaller chlorinated phenolic molecules, including trichloroguaiacols.

The Final Step: O-Methylation of 3,4,5-Trichloroguaiacol

The immediate precursor to this compound is 3,4,5-trichloroguaiacol. The final step in the formation of 3,4,5-TCV is the enzymatic O-methylation of the hydroxyl group of 3,4,5-TCG. This reaction is catalyzed by O-methyltransferase enzymes produced by various bacteria.

Primary Formation Pathways of this compound

Microbial Organisms and Enzymes

Several bacterial genera have been identified as being capable of O-methylating chloroguaiacols to their corresponding veratroles. This transformation is considered a detoxification mechanism for the bacteria, as the methylated products are generally less toxic.

Key Microbial Players:

-

Rhodococcus: Various species within this genus, including Rhodococcus sp. strain CG-1 and Rhodococcus sp. strain CP-2, have demonstrated the ability to O-methylate a wide range of chlorinated phenols and guaiacols.[1][2] This O-methylation activity is often constitutive, meaning the enzymes are always present in the cell.

-

Arthrobacter: Strains provisionally assigned to the genus Arthrobacter have also been shown to metabolize chloroguaiacols to their corresponding O-methyl compounds.[3]

Enzymatic Activity:

The key enzyme responsible for the conversion of 3,4,5-trichloroguaiacol to this compound is an O-methyltransferase . These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl group of the substrate. While the specific kinetics of bacterial O-methyltransferases with 3,4,5-trichloroguaiacol as a substrate are not extensively detailed in the literature, studies on related enzymes indicate that the reaction proceeds via an ordered sequential mechanism.[4][5][6]

Quantitative Data

Quantitative data on the formation of this compound is limited. However, available studies provide some insights into its occurrence and the factors influencing its formation.

Table 1: Occurrence and Formation Characteristics of this compound

| Parameter | Value/Observation | Source |

| Concentration in Bleached Pulp Mill Effluent | 36 ppb | - |

| Yield from 3,4,5-Trichloroguaiacol | Yields are significantly higher at lower substrate concentrations. The reaction is generally slow compared to degradation processes.[7][8] | [7][8] |

| Effect of Cell Density | Higher cell densities lead to higher rates and yields of O-methylation.[7][8] | [7][8] |

| Bacterial Strains Implicated | Rhodococcus sp. (e.g., CG-1, CP-2), Arthrobacter sp.[1][2][3] | [1][2][3] |

Experimental Protocols

The following protocols provide a general framework for the enrichment of chloroguaiacol-methylating bacteria and the analysis of this compound.

Enrichment and Isolation of Chloroguaiacol-Methylating Bacteria

This protocol is designed to enrich for and isolate bacteria capable of O-methylating 3,4,5-trichloroguaiacol from environmental samples, such as pulp mill effluent or contaminated soil.

Workflow for Enrichment and Isolation of Bacteria

Materials:

-

Environmental sample (pulp mill effluent, contaminated soil)

-

Mineral Salts Medium (MSM), pH 7.0-7.5

-

3,4,5-Trichloroguaiacol (stock solution in a suitable solvent)

-

Carbon source (e.g., glucose or mannose, 0.1% w/v)

-

Agar

-

Sterile flasks, petri dishes, and other microbiological labware

Procedure:

-

Enrichment:

-

Prepare MSM and dispense into sterile flasks.

-

Supplement the medium with a carbon source.

-

Inoculate the medium with the environmental sample.

-

Add 3,4,5-trichloroguaiacol to a final concentration of approximately 10 µM.

-

Incubate the flasks at a suitable temperature (e.g., 28°C) with shaking.

-

-

Subculturing:

-

After a period of incubation (e.g., 1-2 weeks), transfer an aliquot of the enrichment culture to fresh medium with 3,4,5-trichloroguaiacol.

-

Repeat this process several times to enrich for the desired microorganisms.

-

-

Isolation:

-

Perform serial dilutions of the final enrichment culture in sterile saline.

-

Plate the dilutions onto MSM agar plates containing the carbon source and 3,4,5-trichloroguaiacol.

-

Incubate the plates until colonies appear.

-

Pick individual colonies and streak onto fresh plates to obtain pure cultures.

-

-

Screening for O-methylation Activity:

-

Inoculate pure isolates into liquid MSM with the carbon source and 3,4,5-trichloroguaiacol.

-

After incubation, extract the culture with a suitable organic solvent (e.g., hexane (B92381) or toluene).

-

Analyze the extract by GC-MS for the presence of this compound.

-

GC-MS Analysis of this compound

This protocol outlines a general method for the quantification of this compound in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Water sample

-

Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

Hexane or other suitable extraction solvent

-

Sodium sulfate (B86663) (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

Procedure:

-

Sample Preparation:

-

To a known volume of the water sample (e.g., 100 mL), add a known amount of the internal standard.

-

Extract the sample with hexane (e.g., 2 x 10 mL) by vigorous shaking in a separatory funnel.

-

Combine the hexane extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Conditions (Example):

-

Injector: Splitless mode, 250°C

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp to 170°C at 10°C/min

-

Ramp to 280°C at 20°C/min, hold for 5 min

-

-

Mass Spectrometer:

-

Transfer line temperature: 280°C

-

Ion source temperature: 230°C

-

Acquisition mode: Selected Ion Monitoring (SIM)

-

-

-

Selected Ion Monitoring (SIM):

-

Monitor characteristic ions for this compound and the internal standard. Based on the structure, likely ions for this compound (MW 225.95) would include the molecular ion (m/z 226, 228, 230) and fragment ions resulting from the loss of methyl and/or chlorine groups.

-

Table 2: Example GC-MS Parameters for Chlorinated Aromatic Compounds

| Parameter | Setting |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 - 280°C |

| Oven Program | Initial 60-70°C, ramp to 280-300°C |

| Carrier Gas | Helium, constant flow |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |

Conclusion

This compound serves as a key indicator of the microbial transformation of chlorinated pollutants in the environment. Its formation through the O-methylation of 3,4,5-trichloroguaiacol by bacteria such as Rhodococcus and Arthrobacter highlights a significant pathway in the biogeochemical cycling of these xenobiotic compounds. While quantitative data on the kinetics of this specific transformation are still emerging, the methodologies outlined in this guide provide a solid foundation for further research in this area. A deeper understanding of these biodegradation pathways is essential for developing effective bioremediation strategies for sites contaminated with chlorinated phenols and for monitoring the environmental fate of industrial effluents.

References

- 1. Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial methylation of chlorinated phenols and guaiacols: formation of veratroles from guaiacols and high-molecular-weight chlorinated lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. The kinetics of the enzymatic O-methylation of catechols and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacterial o-methylation of chloroguaiacols: effect of substrate concentration, cell density, and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bacterial O-Methylation of Chloroguaiacols: Effect of Substrate Concentration, Cell Density, and Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Bacterial O-Methylation of Chloroguaiacols to Trichloroveratrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bacterial O-methylation of chloroguaiacols, particularly the conversion of 3,4,5-trichloroguaiacol (B1221916) to the more lipophilic and persistent 3,4,5-trichloroveratrole, is a significant biotransformation process with considerable environmental and toxicological implications. This technical guide provides an in-depth overview of the core aspects of this microbial process, including the key bacterial players, the enzymatic machinery involved, quantitative data on transformation efficiencies, detailed experimental protocols, and the underlying regulatory mechanisms. Understanding this pathway is crucial for environmental monitoring, bioremediation strategies, and assessing the fate of chlorinated organic compounds in various ecosystems.

Introduction

Chloroguaiacols are toxic and recalcitrant compounds released into the environment primarily from the pulp and paper industry's bleaching processes. Certain bacterial species have evolved mechanisms to detoxify these compounds, with O-methylation being a prominent strategy. This process involves the enzymatic transfer of a methyl group to the hydroxyl moiety of a chloroguaiacol, resulting in the formation of a corresponding chloroveratrole. This guide focuses on the conversion of trichloroguaiacols to trichloroveratrole, a transformation that, while reducing the acute toxicity of the parent compound, increases its lipophilicity and potential for bioaccumulation.

A variety of bacterial genera have been identified as capable of O-methylating chloroguaiacols, including Gram-positive organisms like Rhodococcus and Mycobacterium, as well as Gram-negative bacteria such as Pseudomonas and Acinetobacter.[1][2] This capability is not restricted to bacteria isolated from contaminated environments, suggesting a broader metabolic function.[3] The O-methylation is often a constitutive process, meaning the enzymes are continuously expressed, highlighting its role as a standing defense mechanism against phenolic toxins.[1][4]

The Core Biochemical Transformation

The central reaction in this process is the S-adenosyl-L-methionine (SAM)-dependent O-methylation of a chloroguaiacol. This reaction is catalyzed by O-methyltransferases (OMTs), which facilitate the nucleophilic attack of the hydroxyl group of the chloroguaiacol on the methyl group of SAM.

Reaction Pathway:

Caption: General pathway of O-methylation of chloroguaiacol.

Studies on Rhodococcus and Mycobacterium species have shown that the O-methylating enzymes exhibit a preference for substrates where the hydroxyl group is flanked by two chlorine substituents.[1][2] This structural preference suggests a specific active site geometry within the enzyme.

Quantitative Data on O-Methylation

The efficiency of bacterial O-methylation of chloroguaiacols is influenced by several factors, including substrate concentration, bacterial strain, and culture conditions.

Enzyme Specificity and Activity

Research on cell extracts from Rhodococcus sp. has demonstrated the enzymatic nature of O-methylation, with the activity being significantly enhanced by the addition of the methyl donor S-adenosyl-l-methionine.[1] The specific activity of these enzymes varies depending on the substrate.

Table 1: Relative O-Methylating Activity of Rhodococcus sp. Cell Extracts with Various Halogenated Phenols

| Substrate | Relative Activity (%)* |

| 2,6-Dibromophenol | 100 |

| 4,5,6-Trichloroguaiacol | 75 |

| Pentachlorothiophenol | 120 |

| 3,4,5-Trichlorocatechol | 90 |

| 2,4-Dinitrophenol | 0 |

*Relative activity is expressed as a percentage of the activity observed with 2,6-dibromophenol.

Data compiled from studies on Rhodococcus sp.[1]

Product Yield

The yield of trichloroveratrole from the O-methylation of trichloroguaiacol is inversely related to the initial substrate concentration. Higher yields are typically observed at lower, environmentally relevant concentrations of the chloroguaiacol.[5]

Table 2: Effect of Substrate Concentration on the Yield of O-Methylated Products

| Initial Substrate Concentration (mg/L) | Relative Yield of O-Methylated Product (%) |

| 0.1 | High |

| 1.0 | Moderate |

| 10.0 | Low |

| 20.0 | Very Low |

Qualitative representation based on findings from Allard et al., 1985.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the bacterial O-methylation of chloroguaiacols.

Cultivation of O-Methylating Bacteria (e.g., Rhodococcus sp.)

Objective: To cultivate bacterial strains capable of O-methylating chloroguaiacols.

Materials:

-

Bacterial strain (e.g., Rhodococcus erythropolis)

-

Nutrient Broth or a suitable defined mineral salts medium

-

Sterile culture flasks

-

Incubator shaker

-

Spectrophotometer

Protocol:

-

Prepare the appropriate growth medium and sterilize by autoclaving.

-

Inoculate a single colony of the bacterial strain into a starter culture (5-10 mL) and incubate overnight at 30°C with shaking (200 rpm).

-

Transfer the starter culture to a larger volume of fresh medium to an initial optical density at 600 nm (OD600) of 0.05-0.1.

-

Incubate the culture at 30°C with vigorous shaking. Monitor bacterial growth by measuring the OD600 at regular intervals.

-

For induction experiments with specific compounds (if required), add the inducer to the culture during the mid-exponential growth phase. For constitutively expressed enzymes, this step is not necessary.

-

Harvest the cells by centrifugation when the culture reaches the late exponential or early stationary phase. The cell pellet can be used for whole-cell biotransformation assays or for the preparation of cell-free extracts.

Whole-Cell Biotransformation Assay

Objective: To assess the ability of whole bacterial cells to convert chloroguaiacol to trichloroveratrole.

Materials:

-

Cultured bacterial cells

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

-

Chloroguaiacol stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

-

Incubator shaker

-

Glass vials with Teflon-lined caps

Protocol:

-

Wash the harvested bacterial cells with phosphate buffer to remove residual growth medium.

-

Resuspend the cell pellet in the buffer to a desired cell density (e.g., OD600 of 1.0).

-

Aliquot the cell suspension into sterile glass vials.

-

Add the chloroguaiacol stock solution to the cell suspension to the desired final concentration. Include a control with heat-killed cells to account for abiotic transformation.

-

Incubate the vials at 30°C with shaking for a specified period (e.g., 24-48 hours).

-

At different time points, withdraw samples for analysis. Stop the reaction by adding a suitable solvent (e.g., ethyl acetate) and/or by acidifying the sample.

Preparation of Cell-Free Extract and Enzyme Assay

Objective: To measure the in vitro activity of O-methyltransferase.

Materials:

-

Bacterial cell pellet

-

Lysis buffer (e.g., phosphate buffer with lysozyme (B549824) and DNase)

-

Ultrasonicator or French press

-

Centrifuge

-

S-adenosyl-L-methionine (SAM)

-

Chloroguaiacol substrate

-

Reaction buffer

Protocol:

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Disrupt the cells using ultrasonication or a French press.

-

Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to remove cell debris. The supernatant is the cell-free extract.

-

Set up the enzyme reaction mixture containing reaction buffer, SAM, chloroguaiacol, and the cell-free extract.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction at various time points by adding a quenching solution (e.g., acid or organic solvent).

-

Analyze the formation of trichloroveratrole using HPLC or GC-MS.

A colorimetric assay can also be used to measure O-methyltransferase activity by quantifying the unreacted phenolic substrate.[5]

Extraction and Analysis of Chloroguaiacols and Trichloroveratroles

Objective: To extract and quantify the substrate and product from the biotransformation assay.

Materials:

-

Biotransformation samples

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Sodium sulfate (B86663) (anhydrous)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standard

Protocol:

-

Acidify the aqueous sample to pH ~2 with HCl.

-

Extract the sample with an equal volume of ethyl acetate by vigorous vortexing. Repeat the extraction twice.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) containing an internal standard.

-

Analyze the sample by GC-MS. The separation is typically performed on a capillary column (e.g., DB-5 or equivalent), and quantification is achieved by comparing the peak areas of the analytes to that of the internal standard.

Regulatory Mechanisms and Signaling Pathways

The O-methylation of chlorophenolic compounds in bacteria like Rhodococcus and Mycobacterium is often a constitutive process.[1][4] This implies that the O-methyltransferase enzymes are continuously produced by the cell, providing a constant line of defense against these toxic compounds.

While detailed signaling pathways for the regulation of these specific O-methyltransferases are not extensively elucidated in the literature, the general understanding of bacterial detoxification pathways suggests that the presence of phenolic compounds can trigger broader stress responses. However, for the O-methylation of chloroguaiacols, the evidence points towards a lack of specific induction by the substrate.

The genes encoding O-methyltransferases involved in detoxification are often located on the bacterial chromosome. In some cases, these genes may be part of larger gene clusters or operons that encode other enzymes involved in the degradation or modification of aromatic compounds.

Caption: Constitutive expression of O-methyltransferase.

Further research is needed to fully characterize the regulatory networks governing the expression of chloroguaiacol O-methyltransferases in different bacterial species. This includes identifying specific transcriptional regulators, promoter elements, and the potential for cross-regulation with other metabolic pathways.

Conclusion

The bacterial O-methylation of chloroguaiacols to trichloroveratrole is a crucial biotransformation that alters the environmental fate and toxicological profile of these widespread pollutants. This technical guide has provided a comprehensive overview of the key bacteria and enzymes involved, quantitative data on the process, detailed experimental protocols for its study, and the current understanding of its regulation. For researchers and professionals in environmental science and drug development, a thorough understanding of this microbial process is essential for developing effective bioremediation strategies and for predicting the long-term environmental impact of chlorinated phenolic compounds. Future research should focus on the detailed characterization of the O-methyltransferases at a molecular level, the elucidation of their regulatory networks, and the exploration of their potential in biotechnological applications.

References

- 1. Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchwithnj.com [researchwithnj.com]

- 4. researchgate.net [researchgate.net]

- 5. Colorimetric assay for guaiacol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of 3,4,5-Trichloroveratrole in Paper Manufacturing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 3,4,5-trichloroveratrole, a persistent and bioaccumulative organochlorine compound, within the context of paper manufacturing. The primary pathway for its formation involves the chlorine bleaching of wood pulp, a process that generates chlorinated lignin-derived precursors. Subsequent microbial activity in wastewater treatment systems can then convert these precursors into this compound. This document details the chemical and biological transformation pathways, summarizes available quantitative data on precursor concentrations, provides a proposed experimental protocol for the synthesis and analysis of this compound, and includes visualizations of the key processes to support further research and risk assessment.

Introduction

The pulp and paper industry has historically been a significant source of chlorinated organic compounds in the environment.[1] During the bleaching of wood pulp with chlorine-based chemicals, residual lignin (B12514952), a complex aromatic polymer, is chemically modified and broken down.[2] This process leads to the formation of a wide array of chlorinated phenols, guaiacols, and catechols.[3] While modern bleaching sequences have moved towards elemental chlorine-free (ECF) and totally chlorine-free (TCF) processes, the use of chlorine dioxide can still result in the formation of some chlorinated organic compounds.[4][5]

Among these compounds, this compound is of particular concern due to its lipophilicity and resistance to degradation, leading to its bioaccumulation in aquatic organisms.[6] It is not directly formed during the bleaching process itself but is a metabolic byproduct of microbial action on its precursors in effluent treatment systems.[7] This guide elucidates the multi-step formation of this compound, providing a scientific foundation for researchers investigating its environmental fate, toxicity, and potential for bioremediation.

Formation Pathway of this compound

The formation of this compound is a two-stage process initiated within the pulp bleaching plant and completed in the wastewater treatment system.

Stage 1: Chlorination of Lignin Derivatives

The primary precursor for this compound is guaiacol (B22219), a substructure within the lignin polymer. During chlorine-based bleaching, elemental chlorine (Cl₂) or chlorine dioxide (ClO₂) reacts with guaiacol moieties in the residual lignin.[8] This electrophilic aromatic substitution reaction leads to the formation of various chlorinated guaiacols, including 3,4,5-trichloroguaiacol (B1221916).[9] The extent and pattern of chlorination depend on factors such as the type of wood, the pulping process, and the specific bleaching conditions (e.g., pH, temperature, chlorine dosage).[3]

Stage 2: Bacterial O-Methylation

The chlorinated guaiacols, including 3,4,5-trichloroguaiacol, are discharged in the mill effluent and enter the wastewater treatment system.[1] Within the microbial consortia of the treatment ponds, certain bacteria possess the ability to O-methylate these compounds.[7][10] This enzymatic reaction, often considered a detoxification mechanism for the bacteria, involves the transfer of a methyl group to the hydroxyl group of the chloroguaiacol, resulting in the formation of the corresponding chloroveratrole.[7] Specifically, 3,4,5-trichloroguaiacol is converted to this compound.[10]

Figure 1: Formation pathway of this compound.

Quantitative Data

Direct quantitative data for this compound in pulp mill effluents is scarce in the readily available literature. However, data on its precursors, the chloroguaiacols and related chlorophenolic compounds, provide an indication of the potential for its formation. The concentrations of these precursors can vary significantly depending on the mill's process and wastewater treatment efficiency.

Table 1: Concentrations of Chlorinated Phenolic Compounds in Pulp Mill Effluents

| Compound Group | Concentration Range (g/t of pulp) | Bleaching Stage of Effluent | Reference |

| Chlorocatechols | 28.59 | C stage (Chlorination) | [3] |

| Chlorocatechols | 8.93 | E stage (Extraction) | [3] |

| Chloroguaiacols | 0.67 | C stage (Chlorination) | [3] |

| Chloroguaiacols | 11.92 | E stage (Extraction) | [3] |

| Chlorophenols | 6.28 | C stage (Chlorination) | [3] |

| Chlorophenols | 27.56 | E stage (Extraction) | [3] |

Note: "C stage" refers to the initial chlorination stage, while "E stage" refers to the subsequent alkaline extraction stage.

Experimental Protocols

This section outlines a proposed experimental workflow for the laboratory synthesis and analysis of this compound, simulating the conditions of its formation in a paper manufacturing context.

Synthesis of 3,4,5-Trichloroguaiacol (Precursor)

This protocol is based on the general principles of electrophilic aromatic substitution for the chlorination of phenols.

Materials:

-

Guaiacol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

In a clean, dry round-bottom flask, dissolve guaiacol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sulfuryl chloride (3 equivalents) dropwise to the stirred solution over 1-2 hours. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 3,4,5-trichloroguaiacol.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Bacterial O-Methylation of 3,4,5-Trichloroguaiacol

This protocol is a generalized procedure based on studies of bacterial methylation of chloroguaiacols.[7][10]

Materials:

-

Pure culture of a known O-methylating bacterium (e.g., from the genera Rhodococcus or Acinetobacter)

-

Appropriate bacterial growth medium

-

3,4,5-trichloroguaiacol (synthesized in 4.1)

-

Sterile culture flasks

-

Incubator shaker

-

Ethyl acetate for extraction

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Inoculate the O-methylating bacterial strain into a sterile growth medium and incubate until a sufficient cell density is reached (e.g., mid-log phase).

-

Prepare a solution of 3,4,5-trichloroguaiacol in a suitable solvent (e.g., ethanol) at a known concentration.

-

Add the 3,4,5-trichloroguaiacol solution to the bacterial culture to a final concentration typically in the range of 0.1 to 20 mg/L.[7]

-

Incubate the culture with the substrate under appropriate conditions (temperature, shaking).

-

At various time points, withdraw aliquots of the culture.

-

Extract the aliquots with ethyl acetate to recover the organic compounds.

-

Analyze the extracts by GC-MS to identify and quantify the formation of this compound.

Figure 2: Experimental workflow for the synthesis and analysis.

Conclusion

The formation of this compound is a consequential environmental issue associated with the chlorine-based bleaching of wood pulp. Its genesis is a clear example of a multi-step process involving industrial chemical reactions followed by microbial transformations. Understanding this pathway is crucial for developing strategies to mitigate the environmental impact of pulp and paper mill effluents. Further research is needed to obtain more precise quantitative data on the occurrence of this compound in various mill effluents and to optimize bioremediation strategies for its degradation. The experimental protocols provided in this guide offer a framework for researchers to investigate the formation and fate of this persistent organic pollutant.

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. princeton.edu [princeton.edu]

- 3. sciencebeingjournal.com [sciencebeingjournal.com]

- 4. Bleaching of wood pulp - Wikipedia [en.wikipedia.org]

- 5. ippta.co [ippta.co]

- 6. canada.ca [canada.ca]

- 7. Bacterial o-methylation of chloroguaiacols: effect of substrate concentration, cell density, and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eucalyptus.com.br [eucalyptus.com.br]

- 9. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 10. Bacterial O-Methylation of Chloroguaiacols: Effect of Substrate Concentration, Cell Density, and Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 3,4,5-Trichloroveratrole: An In-depth Technical Guide

This technical guide has been developed to provide a framework for the toxicological assessment of 3,4,5-Trichloroveratrole, outlining the necessary data, experimental methodologies, and potential mechanisms of toxicity based on related chlorinated aromatic compounds. This document is intended for researchers, scientists, and drug development professionals to guide future research and risk assessment.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1,2,3-Trichloro-4,5-dimethoxybenzene |

| CAS Number | 16766-29-3 |

| Molecular Formula | C₈H₇Cl₃O₂ |

| Molecular Weight | 241.5 g/mol |

| Appearance | Data not available |

| Solubility | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

Toxicological Data Summary

A complete set of toxicological data for this compound is not available. The following tables are presented as a template for the required quantitative data, with data for the related compound 2,4,5-Trichlorophenol included for illustrative purposes only. This data should not be used to represent the toxicity of this compound.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (illustrative) | Oral | 820 mg/kg | [7] |

| LD50 | Rabbit (illustrative) | Dermal | 1470 mg/kg | [7] |

| LC50 | Data not available | Inhalation | Data not available |

Sub-chronic and Chronic Toxicity

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed | Reference |

| 90-day (illustrative) | Rat | Oral | 3 mg/kg/day | 10 mg/kg/day | Liver and kidney effects | [7] |

| 2-year (illustrative) | Rat | Oral | 1 mg/kg/day | 3 mg/kg/day | Liver and kidney toxicity | [7] |

Genotoxicity

| Assay | Test System | Results |

| Ames Test | S. typhimurium | Data not available |

| Chromosomal Aberration | Mammalian cells | Data not available |

| In vivo Micronucleus | Mouse | Data not available |

Carcinogenicity

| Species | Route | Results |

| Rat | Oral | Data not available |

| Mouse | Oral | Data not available |

Reproductive and Developmental Toxicity

| Study Type | Species | Route | NOAEL | LOAEL | Effects Observed |

| Two-generation | Rat | Oral | Data not available | Data not available | Data not available |

| Developmental | Rabbit | Oral | Data not available | Data not available | Data not available |

Experimental Protocols